REACTION_CXSMILES
|
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CCCCCC.[CH2:15]([OH:19])[C:16]#[C:17][CH3:18].N1C=CN=C1.CN(C)C=[O:28]>CCOCC>[Si:1]([O:19][CH2:15][C:16]#[C:17][CH2:18][OH:28])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)O
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
it is stirred for 2 hours at 0° C. and for 16 hours at 22° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed once with water, once with 5% sulfuric acid, once with water, once with saturated sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
washed neutral with semi-saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
After drying on sodium sulfate and filtration, it
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation in a vacuum
|
Type
|
CUSTOM
|
Details
|
The residue that is thus obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC#CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |